molecular formula C8H14ClNO3 B6189273 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2648962-48-3

4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Katalognummer B6189273
CAS-Nummer: 2648962-48-3
Molekulargewicht: 207.7
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, also known as (1R, 5S)-4-((R)-2-(methoxymethyl)pyrrolidin-1-yl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride or LY2979165, is a novel compound that has been developed as a potential treatment for various neuropsychiatric disorders. 1.1]hexane-1-carboxylic acid hydrochloride.

Wirkmechanismus

The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system and is involved in various physiological processes, including learning and memory, attention, and mood regulation. Activation of this receptor has been shown to have antidepressant, anxiolytic, and anti-addictive effects. 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride acts as a selective agonist at the α7 nAChR, which leads to the activation of downstream signaling pathways and the modulation of neurotransmitter release.
Biochemical and physiological effects:
Preclinical studies have shown that this compound has antidepressant, anxiolytic, and anti-addictive effects in animal models. The compound has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which are known to be involved in mood regulation and addiction. The compound has also been shown to enhance cognitive function and improve memory in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is its selectivity for the α7 nAChR, which reduces the risk of off-target effects. The compound also has a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one of the limitations of the compound is its relatively low potency, which may require higher doses for therapeutic efficacy.

Zukünftige Richtungen

Future research on 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride could focus on several areas. These include the optimization of the synthesis method to improve the yield and purity of the compound, the investigation of the compound's efficacy and safety in clinical trials, and the exploration of its potential use in the treatment of other neuropsychiatric disorders, such as schizophrenia and Alzheimer's disease. Additionally, further studies could be conducted to elucidate the underlying mechanisms of the compound's effects on neurotransmitter release and cognitive function.

Synthesemethoden

The synthesis of 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves a multi-step process that starts with the reaction of (S)-pyrrolidine-2-methanol with 4-bromo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the intermediate (S)-4-(bromomethyl)pyrrolidine. This intermediate is then reacted with (1R,5S)-trans-norbornane-2,3-dicarboxylic anhydride to form the key intermediate (1R,5S)-4-((R)-2-(methoxymethyl)pyrrolidin-1-yl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid. The final product is obtained by treating this intermediate with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been investigated for its potential use in the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction. Preclinical studies have shown that the compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor (nAChR), which is a target for the treatment of these disorders. The compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves the protection of the amine group, followed by the addition of a carboxylic acid group and subsequent deprotection. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "Methanol", "Methanesulfonic acid", "Methoxyacetic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of the amine group with methanesulfonic acid and methanol", "Addition of methoxyacetic acid to the protected amine group using thionyl chloride as a coupling agent", "Deprotection of the methanesulfonic acid group using sodium hydroxide", "Formation of the hydrochloride salt using hydrochloric acid" ] }

CAS-Nummer

2648962-48-3

Molekularformel

C8H14ClNO3

Molekulargewicht

207.7

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.